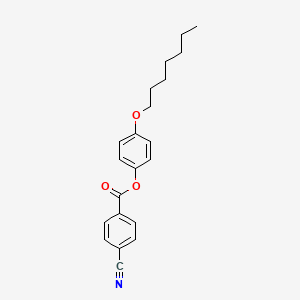
4-(Heptyloxy)phenyl 4-cyanobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Heptyloxy)phenyl 4-cyanobenzoate is an organic compound with the molecular formula C21H23NO3. It is a derivative of benzoic acid and is characterized by the presence of a heptyloxy group attached to a phenyl ring, which is further connected to a cyanobenzoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptyloxy)phenyl 4-cyanobenzoate typically involves the esterification of 4-cyanobenzoic acid with 4-(heptyloxy)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Heptyloxy)phenyl 4-cyanobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyanobenzoate group to other functional groups.
Substitution: The heptyloxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium alkoxides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of alkoxy-substituted phenyl cyanobenzoates .
Applications De Recherche Scientifique
4-(Heptyloxy)phenyl 4-cyanobenzoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(Heptyloxy)phenyl 4-cyanobenzoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit anti-inflammatory activity by repressing the MAPK/NF-κB signaling pathways in certain models. This suggests its potential role in modulating inflammatory responses and its application in treating conditions like Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Heptyloxy)phenol: This compound is structurally similar but lacks the cyanobenzoate group.
Phenyl 4-cyanobenzoate: This compound is similar but does not have the heptyloxy group.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
58087-05-1 |
|---|---|
Formule moléculaire |
C21H23NO3 |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
(4-heptoxyphenyl) 4-cyanobenzoate |
InChI |
InChI=1S/C21H23NO3/c1-2-3-4-5-6-15-24-19-11-13-20(14-12-19)25-21(23)18-9-7-17(16-22)8-10-18/h7-14H,2-6,15H2,1H3 |
Clé InChI |
BFZKPGRRFVQJQC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















